molecular formula C10H20N2O2 B1399552 tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate CAS No. 1152113-30-8

tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate

Cat. No.: B1399552
CAS No.: 1152113-30-8
M. Wt: 200.28 g/mol
InChI Key: DUBXUUPBIKNFEA-YUMQZZPRSA-N
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Description

tert-Butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate: is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 4-methylpyrrolidine-1-carboxylate and an amino group source.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as tetrahydrofuran or dichloromethane, at a controlled temperature.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems has been shown to enhance the synthesis of tertiary butyl esters, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, secondary amines, and various substituted pyrrolidines.

Scientific Research Applications

tert-Butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor to drug candidates.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its chiral nature and the presence of both an amino group and a carboxylate group, which provide versatility in chemical reactions and potential biological activity.

Biological Activity

Tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate (CAS: 1290191-85-3) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, relevant case studies, and research findings.

Basic Information

PropertyValue
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Purity 97%
IUPAC Name This compound
CAS Number 1290191-85-3

Structure

The compound features a pyrrolidine ring substituted with an amino group and a tert-butyl ester. Its stereochemistry at the 3 and 4 positions is critical for its biological activity.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis induced by amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease .
  • Inhibition of Enzymatic Activity : It has been reported to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease, thereby potentially reducing Aβ aggregation .

In Vitro Studies

A study assessed the protective effects of the compound on astrocytes exposed to Aβ1-42. The results demonstrated that treatment with this compound significantly improved cell viability compared to untreated controls, suggesting its potential as a neuroprotective agent . Specifically:

  • Cell Viability Improvement : The compound increased astrocyte viability from 43.78% (Aβ treated) to 62.98% when co-treated with the compound.

In Vivo Studies

In animal models, the compound was evaluated for its effects on scopolamine-induced oxidative stress. While it showed some reduction in malondialdehyde levels (a marker of oxidative stress), it was less effective compared to galantamine, a standard treatment for Alzheimer's disease .

Comparative Activity Table

Compoundβ-Secretase Inhibition (IC50)Acetylcholinesterase Inhibition (Ki)Cell Viability (%)
This compound15.4 nM0.17 μM62.98
GalantamineN/AN/AHigher than control

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBXUUPBIKNFEA-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152113-30-8
Record name rac-tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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